molecular formula C12H9Cl3N2O2 B2674307 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one CAS No. 875164-09-3

4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one

Cat. No. B2674307
CAS RN: 875164-09-3
M. Wt: 319.57
InChI Key: CJRGJMNLFFPNSG-UHFFFAOYSA-N
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Description

“4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one” is a chemical compound with the empirical formula C12H9Cl3N2O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C (Cl)=C (Cl)C=NN1CCOC2=CC=C (Cl)C=C2 . The InChI key for this compound is CJRGJMNLFFPNSG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 319.57 . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Studies have focused on the synthesis and reactions of pyridine carbonitrile derivatives, including those related to the compound of interest. These derivatives demonstrate promising antimicrobial and antioxidant activities. For instance, the synthesis of new pyridine carbonitrile derivatives has shown that some of these compounds exhibit significant antimicrobial properties against various pathogens (H. H, Sayed, M. E., Flefel, M. A, Abd, El-Fattah, I. W., El-Sofany, A. Hassan, 2015).

Anticancer and Antiangiogenic Properties

Research into the derivatives of pyridazinone has uncovered compounds with significant anticancer, antiangiogenic, and antioxidant activities. A series of new derivatives were synthesized and characterized, demonstrating inhibitory effects on various human cancer cell lines, including liver, breast, and leukemia. Certain compounds among these derivatives have shown potential as antiangiogenic agents against key cytokines involved in tumor progression, indicating their promise for therapeutic applications in cancer treatment (V. T. Kamble, Ajay S. Sawant, S. S. Sawant, Parshuram M. Pisal, R. Gacche, S. Kamble, V. Kamble, 2015).

Herbicidal Activities

The pyridazinone scaffold has also been explored for its herbicidal activities. Substituted pyridazinone compounds have been studied for their ability to inhibit the Hill reaction and photosynthesis in plants, providing a basis for their phytotoxicity and potential use as herbicides. This research highlights the versatility of the compound in developing new herbicides with specific modes of action (J. L. Hilton, A. Scharen, J. St. John, D. Moreland, K. Norris, 1969).

Mechanism of Action

The mechanism of action of this compound is not available in the search results .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements for this compound are H301 - H319 . The precautionary statements are P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O2/c13-8-1-3-9(4-2-8)19-6-5-17-12(18)11(15)10(14)7-16-17/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRGJMNLFFPNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN2C(=O)C(=C(C=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875164-09-3
Record name 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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